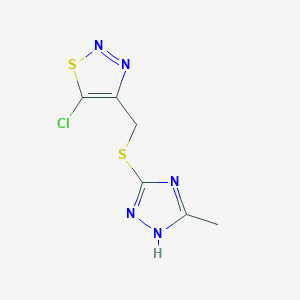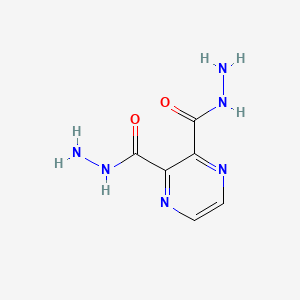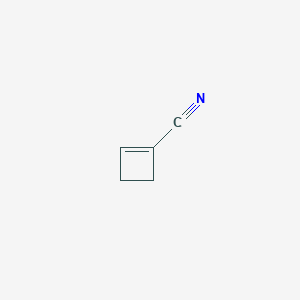
Cyclobutenecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cyclobutenecarbonitrile can be synthesized through several methods. One common approach involves the reaction of cyclobutylamine with cyanogen bromide under controlled conditions.
Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of cyclobutanone oxime, followed by dehydration to form the nitrile. This process is optimized for high yield and purity, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: Cyclobutenecarbonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclobutanecarboxylic acid.
Reduction: Reduction of the nitrile group can yield cyclobutylamine.
Substitution: The cyano group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Grignard reagents or organolithium compounds.
Major Products:
Oxidation: Cyclobutanecarboxylic acid.
Reduction: Cyclobutylamine.
Substitution: Various substituted cyclobutane derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
Cyclobutenecarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of cyclobutane derivatives.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of cyclobutenecarbonitrile involves its interaction with various molecular targets. The cyano group is highly reactive and can participate in nucleophilic addition and substitution reactions. These interactions can lead to the formation of new compounds with diverse biological and chemical properties .
Comparación Con Compuestos Similares
Cyclobutenecarbonitrile can be compared with other nitrile derivatives such as:
Cyclopentanecarbonitrile: Similar structure but with a five-membered ring.
Cyclohexanecarbonitrile: Contains a six-membered ring, leading to different chemical properties.
Cyclopropanecarbonitrile: Smaller three-membered ring, resulting in higher ring strain and reactivity.
This compound is unique due to its four-membered ring structure, which imparts distinct reactivity and stability compared to its analogs.
Propiedades
Fórmula molecular |
C5H5N |
|---|---|
Peso molecular |
79.10 g/mol |
Nombre IUPAC |
cyclobutene-1-carbonitrile |
InChI |
InChI=1S/C5H5N/c6-4-5-2-1-3-5/h2H,1,3H2 |
Clave InChI |
XKONTJWLWIJHHW-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=C1)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2'-(Diethyl(methyl)silyl)-[1,1'-biphenyl]-2-yl)diphenylphosphane](/img/structure/B14909383.png)
![4-methoxy-N-[4-(propan-2-yloxy)phenyl]benzamide](/img/structure/B14909390.png)
![1-(1H-Pyrrolo[2,3-b]pyridin-6-yl)ethan-1-amine](/img/structure/B14909392.png)
![N-(prop-2-en-1-yl)-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B14909396.png)
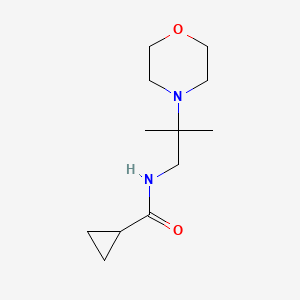

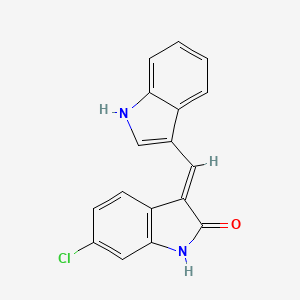
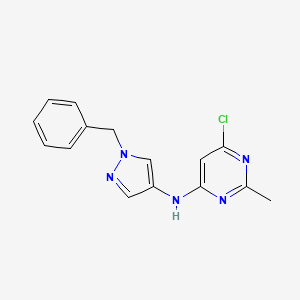


![5-Chloro-8-iodoimidazo[1,2-a]pyridine HBr](/img/structure/B14909448.png)
